REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C([O-])([O-])=O.[K+].[K+].[C:12]1([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH:22]=[C:21](Br)[N:20]=[CH:19]2)[CH:13]=1.CN1C(=O)CCC1>[Cl-].[Na+].O.[Cu]I.C(OCC)(=O)C.O>[C:12]1([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH:22]=[C:21]([N:1]3[CH:5]=[CH:4][CH:3]=[N:2]3)[N:20]=[CH:19]2)[CH:13]=1 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
brine
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
CuI
|
Quantity
|
6.5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 195° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
heated for another 4 h after by which LC-MS analysis
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with THF (2×5 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases was washed with H2O (2×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated onto Celite
|
Type
|
CUSTOM
|
Details
|
purified by CombiFlash sq16
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N1C=NC(=C1)N1N=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |